

# Technical Guide: Physicochemical Properties of Crotonobetaine Hydrochloride-d9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Crotonobetaine Hydrochloride-d9

Cat. No.: B1160522

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **Crotonobetaine Hydrochloride-d9**. Intended for researchers, scientists, and professionals in drug development, this document aggregates available data on the compound's chemical identity, physical characteristics, and stability. It includes standardized experimental protocols for determining key parameters and illustrates its primary metabolic relevance through a detailed pathway diagram. This guide serves as a foundational resource for the application of **Crotonobetaine Hydrochloride-d9** in metabolic research and as a stable isotope-labeled internal standard.

## Chemical Identity and Properties

**Crotonobetaine Hydrochloride-d9** is the deuterated form of Crotonobetaine Hydrochloride, a trimethylammonium compound. The incorporation of nine deuterium atoms on the trimethylammonium group makes it an invaluable tool in mass spectrometry-based metabolic studies, allowing for its clear differentiation from its endogenous, non-deuterated counterpart.[1] It serves as a labeled analogue and is recognized as a precursor in the biosynthesis of L-Carnitine.[2]

Table 1: Chemical Identifiers and Properties of **Crotonobetaine Hydrochloride-d9**

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> D <sub>9</sub> ClNO <sub>2</sub>	[1][2][3]
Molecular Weight	188.7 g/mol	[1][2][3]
Unlabeled CAS Number	6538-82-5	[2][3]
Synonyms	3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium-d <sub>9</sub> Chloride; (3-Carboxyallyl)trimethylammonium-d <sub>9</sub> Chloride; Croton Betaine Hydrochloride-d <sub>9</sub> ; Crotonic Acid Betaine Hydrochloride-d <sub>9</sub>	[1][2]
InChI	InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H/b5-4+;/i1D3,2D3,3D3;	[2]
SMILES	[2H]C([2H])([2H])--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]	[2]

## Physical and Chemical Characteristics

The physicochemical properties of **Crotonobetaine Hydrochloride-d<sub>9</sub>** are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for **Crotonobetaine Hydrochloride-d<sub>9</sub>**

Property	Value/Description	Source(s)
Appearance	White crystalline solid	[1]
Solubility	Highly soluble in water. The hydrochloride salt form enhances its aqueous solubility.	[1]
Melting Point	Specific data is not available; generally falls within ranges typical for similar quaternary ammonium salts.	[1]
Purity	Typically >98%	[4]
Storage Temperature	-20°C	[3]
Stability	Deuterated compounds are chemically stable and do not have a shelf life if stored properly to prevent contamination and moisture absorption. Store away from light and moisture.	[5][6]

## Experimental Protocols

While specific experimental data for **Crotonobetaine Hydrochloride-d9** is limited in publicly available literature, standard methodologies can be applied to determine its key physicochemical properties.

### Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid provides an indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

## Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (closed at one end)
- Mortar and pestle
- Spatula

## Procedure:

- Sample Preparation: If the **Crotonobetaine Hydrochloride-d9** crystals are large, gently grind them into a fine powder using a clean, dry mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
- Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 1-2 mm.[\[7\]](#)[\[8\]](#)
- Measurement:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - For an unknown compound, a rapid initial heating (10-20°C/minute) can be performed to find an approximate melting range.[\[9\]](#)
  - Prepare a second sample and heat rapidly to about 20°C below the approximate melting point.
  - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[\[10\]](#)
- Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

## Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Objective: To quantify the concentration of a saturated solution of **Crotonobetaine Hydrochloride-d9** in water at a specific temperature.

Apparatus:

- Orbital shaker with temperature control
- Glass flasks or vials with screw caps
- Analytical balance
- pH meter
- Centrifuge
- HPLC-UV or LC-MS/MS for quantification

Procedure:

- Preparation: Add an excess amount of **Crotonobetaine Hydrochloride-d9** to a known volume of purified water (e.g., in a 10 mL flask). The excess solid is necessary to ensure a saturated solution is formed.[\[11\]](#)
- Equilibration: Place the flasks in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[11\]](#)
- Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
- Sampling and Dilution: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical

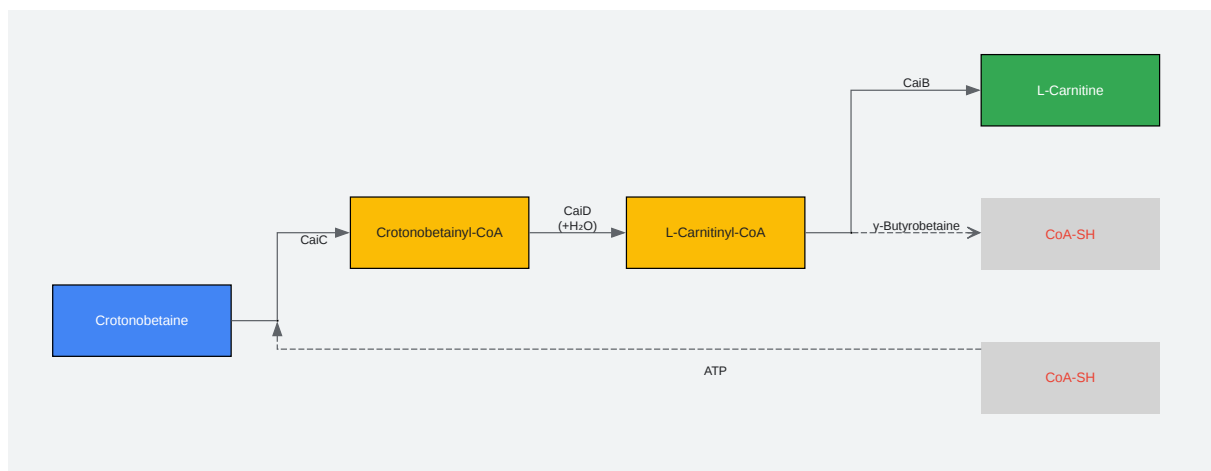
instrument.

- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

## Biochemical Pathway and Applications

Crotonobetaine is a key intermediate in the L-carnitine biosynthetic pathway, particularly in certain microorganisms like *Escherichia coli*.<sup>[2]</sup> L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for subsequent  $\beta$ -oxidation and energy production. The deuterated form, **Crotonobetaine Hydrochloride-d9**, is used as an internal standard in clinical and research settings to accurately quantify carnitine and its precursors.

The conversion of crotonobetaine to L-carnitine is catalyzed by the enzyme crotonobetainyl-CoA hydratase (CaiD) as part of a larger enzymatic complex.



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Figure 1: Simplified pathway for the biotransformation of Crotonobetaine to L-Carnitine.

## Conclusion

**Crotonobetaine Hydrochloride-d9** is a stable, isotopically labeled compound with well-defined chemical properties. Its high water solubility and characteristic mass difference from the endogenous form make it an ideal internal standard for metabolic research. While specific quantitative data for properties like melting point are not readily available, established analytical protocols can be employed for their determination. Proper storage at -20°C, protected from light and moisture, is essential to maintain its integrity and purity for reliable experimental outcomes.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)